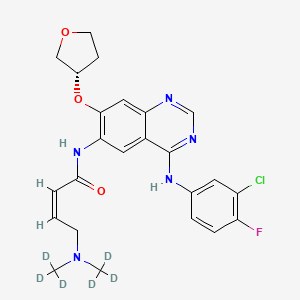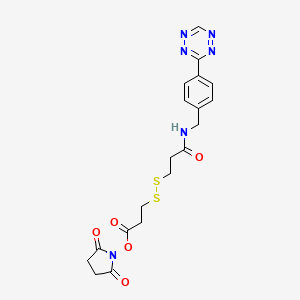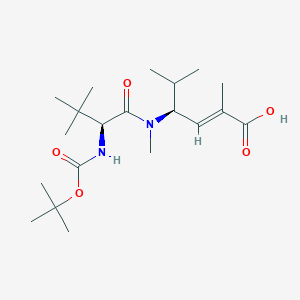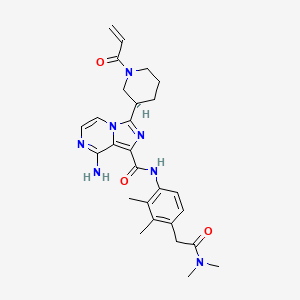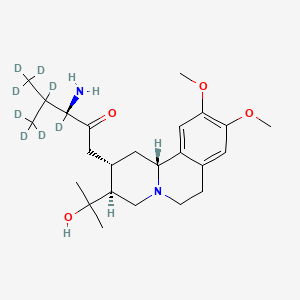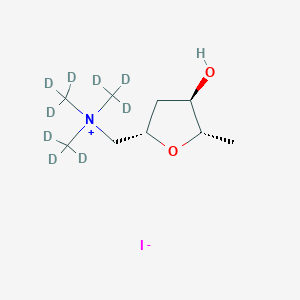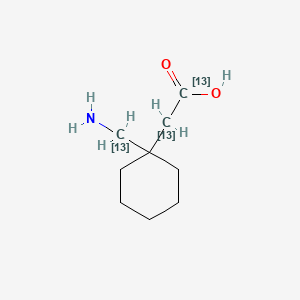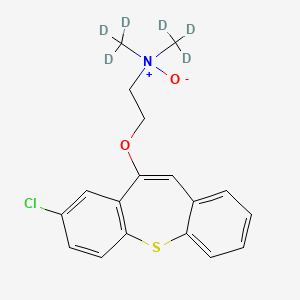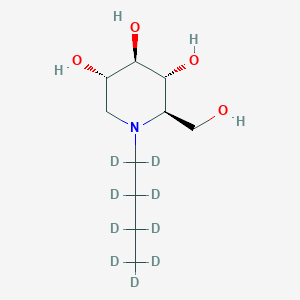
KRas G12C inhibitor 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KRas G12C inhibitor 1 is a small molecule that specifically targets the KRas G12C mutation, a common oncogenic driver in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer . This compound covalently binds to the cysteine residue at position 12 of the KRas protein, locking it in an inactive GDP-bound state and thereby inhibiting its oncogenic signaling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of KRas G12C inhibitor 1 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance binding affinity and selectivity . Common reagents used in these reactions include various halogenated compounds, amines, and coupling agents under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve consistent production .
Análisis De Reacciones Químicas
Types of Reactions
KRas G12C inhibitor 1 primarily undergoes covalent binding reactions with the thiol group of the cysteine residue in the KRas protein . This reaction is highly specific and occurs under physiological conditions.
Common Reagents and Conditions
The covalent binding reaction typically involves the use of electrophilic warheads that react with the nucleophilic thiol group of cysteine. Common reagents include acrylamides and other electrophilic compounds .
Major Products Formed
The major product of the reaction is the covalently modified KRas protein, which is locked in its inactive GDP-bound state. This modification effectively inhibits the downstream signaling pathways that drive cancer cell proliferation .
Aplicaciones Científicas De Investigación
KRas G12C inhibitor 1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry
In chemistry, this compound is used as a tool compound to study the structure and function of the KRas protein. It helps researchers understand the molecular mechanisms underlying KRas-mediated signaling and its role in cancer .
Biology
In biology, this compound is used to investigate the cellular and molecular effects of KRas inhibition. It aids in the study of cell signaling pathways, gene expression, and protein interactions .
Medicine
In medicine, this compound is being explored as a therapeutic agent for the treatment of cancers harboring the KRas G12C mutation. Clinical trials have shown promising results, with significant tumor regression observed in patients .
Industry
In the pharmaceutical industry, this compound serves as a lead compound for the development of new cancer therapies. Its unique mechanism of action and high specificity make it an attractive candidate for drug development .
Mecanismo De Acción
KRas G12C inhibitor 1 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRas protein, which is mutated to cysteine in the G12C variant . This binding locks the protein in its inactive GDP-bound state, preventing the exchange of GDP for GTP and thereby inhibiting its activation . The inhibition of KRas activation disrupts downstream signaling pathways, such as the MAPK and PI3K pathways, which are critical for cancer cell proliferation and survival .
Comparación Con Compuestos Similares
Other similar compounds include sotorasib and adagrasib . These compounds share a similar mechanism of action but differ in their binding kinetics, potency, and clinical efficacy .
Similar Compounds
Adagrasib: Another KRas G12C inhibitor with a longer half-life and higher potency compared to sotorasib.
ARS-853: An early-stage KRas G12C inhibitor used primarily in preclinical studies.
Uniqueness
KRas G12C inhibitor 1 is unique in its ability to rapidly and covalently bind to the KRas G12C protein, offering high specificity and potency. Its distinct binding kinetics and ability to overcome resistance mechanisms make it a valuable addition to the arsenal of KRas-targeted therapies .
Propiedades
Fórmula molecular |
C31H38N6O3 |
|---|---|
Peso molecular |
542.7 g/mol |
Nombre IUPAC |
1-[(3S)-4-[7-(3-hydroxynaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-3-methylpiperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C31H38N6O3/c1-4-29(39)36-14-15-37(21(2)18-36)30-26-11-13-35(28-17-24(38)16-22-8-5-6-10-25(22)28)19-27(26)32-31(33-30)40-20-23-9-7-12-34(23)3/h4-6,8,10,16-17,21,23,38H,1,7,9,11-15,18-20H2,2-3H3/t21-,23-/m0/s1 |
Clave InChI |
LTVKHYYCQYQXDM-GMAHTHKFSA-N |
SMILES isomérico |
C[C@H]1CN(CCN1C2=NC(=NC3=C2CCN(C3)C4=CC(=CC5=CC=CC=C54)O)OC[C@@H]6CCCN6C)C(=O)C=C |
SMILES canónico |
CC1CN(CCN1C2=NC(=NC3=C2CCN(C3)C4=CC(=CC5=CC=CC=C54)O)OCC6CCCN6C)C(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one](/img/structure/B15144598.png)
